molecular formula C14H19ClO5 B14745733 4-Chlorobutyl 3,4,5-trimethoxybenzoate CAS No. 1034-00-0

4-Chlorobutyl 3,4,5-trimethoxybenzoate

Cat. No.: B14745733
CAS No.: 1034-00-0
M. Wt: 302.75 g/mol
InChI Key: CKOSMDAPSWBKSP-UHFFFAOYSA-N
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Description

4-Chlorobutyl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorobutyl group attached to the ester of 3,4,5-trimethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobutyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and 4-chlorobutanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are 3,4,5-trimethoxybenzoic acid and 4-chlorobutanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

4-Chlorobutyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chlorobutyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Ethyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxybenzoyl chloride

Uniqueness

4-Chlorobutyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications where these unique properties are desired.

Properties

CAS No.

1034-00-0

Molecular Formula

C14H19ClO5

Molecular Weight

302.75 g/mol

IUPAC Name

4-chlorobutyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C14H19ClO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)20-7-5-4-6-15/h8-9H,4-7H2,1-3H3

InChI Key

CKOSMDAPSWBKSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCCl

Origin of Product

United States

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